

ferrous chloride crystal structure and lattice parameters

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Compound of Interest

Compound Name: Ferrous chloride

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An in-depth guide to the crystal structure and lattice parameters of **ferrous chloride** (FeCl_2), prepared for researchers, scientists, and drug development professionals.

Introduction

Iron(II) chloride, also known as **ferrous chloride** (FeCl_2), is a paramagnetic solid with a high melting point that plays a significant role in various chemical and pharmaceutical processes.^[1] It is a precursor in the synthesis of iron complexes and nanoparticles and serves as a reducing agent in organic synthesis and a flocculating agent in wastewater treatment.^{[2][3]} The compound exists in an anhydrous form as well as several hydrated states, most commonly as a dihydrate ($\text{FeCl}_2 \cdot 2\text{H}_2\text{O}$) and a tetrahydrate ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$).^[1] The distinct crystal structure of each form dictates its physical and chemical properties. This document provides a detailed technical overview of the crystal structures, lattice parameters, and the experimental and computational methods used for their determination.

Crystal Structures and Lattice Parameters

The crystallographic details of **ferrous chloride** vary significantly between its anhydrous and hydrated forms. Each structure has been characterized by distinct space groups and lattice parameters.

Anhydrous Ferrous Chloride (FeCl_2)

Anhydrous FeCl_2 adopts a layered crystal structure. It crystallizes in the trigonal system with the space group $R\text{-}\bar{3}m$.^{[4][5]} The structure is composed of two-dimensional sheets of edge-sharing FeCl_6 octahedra, which are stacked along the c-axis.^{[4][5]} Within these layers, each Fe^{2+} ion is octahedrally coordinated to six Cl^- ions.^[4] These layers are held together by van der Waals interactions, allowing them to be exfoliated into thin, two-dimensional layers.^[6]

Ferrous Chloride Dihydrate ($\text{FeCl}_2 \cdot 2\text{H}_2\text{O}$)

The dihydrate form of **ferrous chloride** crystallizes in the monoclinic system.^{[1][3][7]} Its structure is a coordination polymer. Each iron(II) center is octahedrally coordinated to four doubly bridging chloride ligands and two mutually trans water (aquo) ligands.^{[1][7]} This arrangement of bridging chlorides creates a two-dimensional network, and hydrogen bonding between the coordinated water molecules and chloride ions provides further stability to the crystal structure.^[7]

Ferrous Chloride Tetrahydrate ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$)

The most common form, **ferrous chloride** tetrahydrate, crystallizes in the monoclinic system with the space group $P2_1/c$.^{[8][9]} In this structure, the iron atom is also in an octahedral coordination environment, but the specific arrangement of water molecules and chloride ions differs from the dihydrate.

Data Summary: Lattice Parameters

The quantitative lattice parameters for the different forms of **ferrous chloride** are summarized in the table below for easy comparison.

Compound	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Refer ence(s)
Anhydrous FeCl ₂ (Conv ention al)	Trigon al	R-3m	3.53	3.53	18.27	90	90	120	[4]
Anhydrous FeCl ₂ (Hexa gonal)	Hexag onal	-	3.60	3.60	17.48	90	90	120	[6]
FeCl ₂ · 2H ₂ O	Monoc linic	-	-	-	-	-	98.2	-	[3]
FeCl ₂ · 4H ₂ O	Monoc linic	P2 ₁ /c	-	-	-	-	-	-	[8] [9]

Note: Detailed lattice parameters for the hydrated forms are not fully available in the provided search results.

Experimental and Computational Protocols

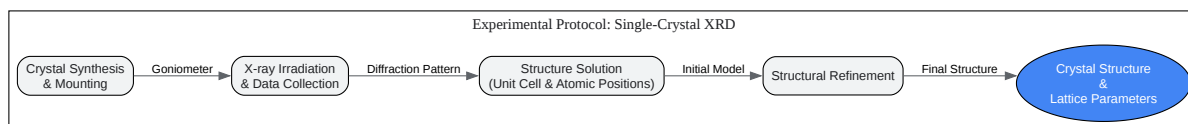
The determination of crystal structures and lattice parameters relies on a combination of experimental techniques and computational modeling.

X-Ray Diffraction (XRD)

Single-crystal X-ray diffraction is the primary experimental method for determining the precise atomic arrangement within a crystal.

Methodology:

- **Crystal Preparation:** A high-quality single crystal of the target compound (e.g., anhydrous FeCl_2 or its hydrates) is synthesized and mounted on a goniometer. For air- and moisture-sensitive compounds like anhydrous FeCl_2 , preparation and mounting must be performed under inert conditions.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity. This pattern is recorded by a detector.
- **Structure Solution:** The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell. The intensities are then used to determine the arrangement of atoms within the unit cell by solving the "phase problem."
- **Structure Refinement:** The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.



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Experimental workflow for crystal structure determination.

Neutron Diffraction

Neutron diffraction is a complementary technique to XRD. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for locating light atoms, such as hydrogen in the hydrated forms of FeCl_2 , which are difficult to detect with X-rays.

Computational Methods: Density Functional Theory (DFT)

Computational methods are used to predict and analyze crystal structures.

Methodology:

- **Model Building:** An initial structural model of FeCl_2 is constructed.
- **Energy Minimization:** The geometry of the model, including lattice parameters and atomic positions, is optimized to find the lowest energy (most stable) configuration.
- **Property Calculation:** Once the optimized structure is obtained, various properties such as electronic band structure, magnetic ordering, and phonon dispersion can be calculated to confirm its stability and compare with experimental data.[\[4\]](#)[\[10\]](#)

Calculations are often performed using software packages like the Vienna Ab Initio Simulation Package (VASP), employing approximations like the Perdew-Burke-Ernzerhof (PBE) functional for exchange-correlation energy.[\[4\]](#)

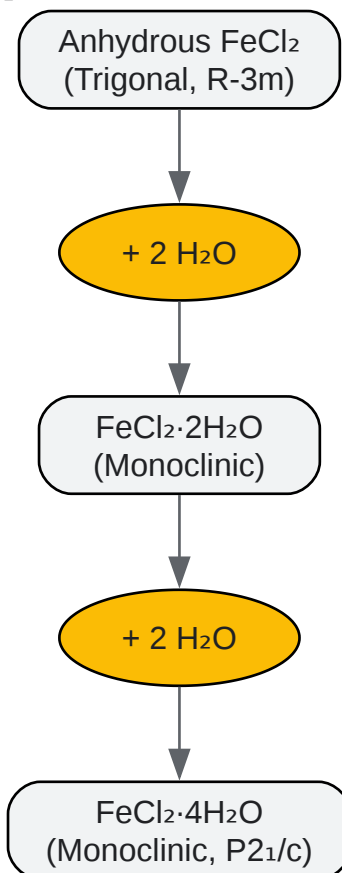
Structural Visualizations

The following diagrams illustrate the coordination environments and structural motifs in **ferrous chloride** and its hydrates.

*FeCl_6 octahedral unit in anhydrous **ferrous chloride**.*[\[4\]](#)

Bridging chloride ligands in $\text{FeCl}_2 \cdot 2\text{H}_2\text{O}$.[\[1\]](#)[\[7\]](#)

Relationship between Ferrous Chloride Forms

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Hydration states of **ferrous chloride**.

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